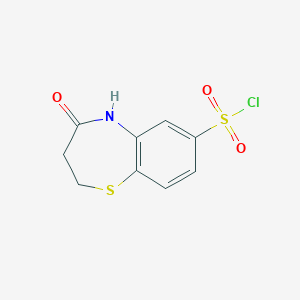

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride

描述

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride (CAS: 443955-61-1) is a heterocyclic sulfonyl chloride derivative with a molecular formula of C₉H₈ClNO₃S₂ and a molecular weight of 277.75 g/mol . The compound features a seven-membered benzothiazepine ring system fused to a benzene ring, with a sulfonyl chloride (-SO₂Cl) functional group at the 7-position. This reactive group enables its use as a key intermediate in organic synthesis, particularly for constructing sulfonamides, sulfonate esters, and other sulfur-containing pharmacophores.

The benzothiazepine core is notable for its presence in bioactive molecules, such as calcium channel blockers (e.g., diltiazem). However, the sulfonyl chloride derivative discussed here is primarily employed as a building block in medicinal chemistry and drug discovery . Limited commercial availability (currently out of stock as of 2024) suggests challenges in synthesis or high demand for specialized applications .

属性

IUPAC Name |

4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S2/c10-16(13,14)6-1-2-8-7(5-6)11-9(12)3-4-15-8/h1-2,5H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMMNAJRZGGJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate benzothiazepine derivative as the starting material.

Oxidation: The benzothiazepine derivative undergoes oxidation to introduce the keto group at the 4-position.

Sulfonylation: The oxidized product is then treated with a sulfonyl chloride reagent to introduce the sulfonyl chloride group at the 7-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

化学反应分析

General Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is electrophilic, undergoing nucleophilic substitution with amines, alcohols, and thiols. Key reaction pathways include:

Functionalization of the Benzothiazepine Core

The tetrahydrobenzothiazepine scaffold undergoes transformations at the 4-oxo group and the sulfur atom:

2.1. Acylation at the 4-Oxo Position

The 4-oxo group can react with chlorooxalate esters or acyl halides under basic conditions (e.g., NaH) to form oxamate or carboxamide derivatives, as observed in structurally related benzothiazepines .

| Substrate | Reagent | Product | Conditions |

|---|---|---|---|

| 4-Oxo-benzothiazepine-7-SO₂Cl | Methyl chlorooxalate | 4-Oxo-7-sulfonyl chloride-oxamate hybrid | DCM, Et₃N, 0–25°C |

2.2. Ring Expansion/Modification

Under acidic or oxidative conditions, the seven-membered thiazepine ring may undergo rearrangements. For example, treatment with polyphosphoric acid (PPA) facilitates intramolecular acylation, as seen in analogous benzothiazepines .

Sulfonylation Reactions

The sulfonyl chloride group participates in cross-coupling and substitution reactions:

3.1. Nucleophilic Aromatic Substitution (NAS)

Electron-deficient aromatic rings react with the sulfonyl chloride via NAS. For instance, coupling with p-methylbenzhydrylamine resin forms immobilized intermediates for solid-phase synthesis .

3.2. Catalytic Hydrogenation

The sulfonyl chloride can be reduced to a thiol (-SH) using hydrogen gas and Pd/C, though this pathway is less common due to competing hydrolysis .

Stability and Reaction Considerations

-

Hydrolysis Sensitivity : The sulfonyl chloride group hydrolyzes readily in moist environments, necessitating anhydrous conditions during synthesis .

-

Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature reactions .

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClNO₃S |

| Molecular Weight | 277.8 g/mol |

| IUPAC Name | This compound |

| Key Functional Groups | Sulfonyl chloride, cyclic thioether, ketone |

科学研究应用

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may be used in the study of biological systems and interactions with biomolecules.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophiles, leading to the formation of various derivatives that may have biological or chemical activity. The exact mechanism of action would depend on the specific application and the molecular targets involved.

相似化合物的比较

Sulfonyl Chlorides with Aromatic Systems

(2,4-Difluorophenyl)methanesulfonyl Chloride

- Structure : A simple aryl-substituted sulfonyl chloride lacking the benzothiazepine ring.

- Reactivity : The electron-withdrawing fluorine atoms enhance the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution.

- Applications : Used as an intermediate in agrochemicals and materials science due to its straightforward synthesis and stability .

5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl Chloride

- Structure : Features an isoxazole heterocycle attached to the benzene ring.

- Reactivity : The electron-donating methoxy group may slightly reduce reactivity compared to fluorine-substituted analogues.

- Applications : Explored in the synthesis of kinase inhibitors and anti-inflammatory agents .

Comparison with Target Compound :

The benzothiazepine core in this compound introduces steric hindrance and electronic effects distinct from simpler aromatic sulfonyl chlorides. This complexity may limit its reactivity in bulky environments but enhances its utility in designing target-specific bioactive molecules .

Benzothiazepine Derivatives

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonamide Structure: Replaces the sulfonyl chloride group with a sulfonamide (-SO₂NH₂). Reactivity: Less reactive due to the absence of a good leaving group (Cl⁻).

2-Chloro-N-[4-(5-cyclopropaneamido-1H-1,3-benzodiazol-2-yl)phenyl]benzamide

- Structure : A benzamide derivative with a benzodiazepine-like core.

- Reactivity : The amide group confers stability, while the chlorobenzamide moiety allows for further functionalization.

- Applications : Used in protease inhibitor development .

Comparison with Target Compound :

The sulfonyl chloride group in the target compound provides versatility in cross-coupling reactions, unlike the sulfonamide or benzamide derivatives. This makes it more suitable for rapid derivatization in combinatorial chemistry .

Data Table: Key Comparative Properties

Key Research Findings

- Reactivity : The target compound’s sulfonyl chloride group reacts efficiently with amines and alcohols to form sulfonamides and sulfonates, respectively. Its benzothiazepine core may confer target specificity in neurological or cardiovascular drug candidates .

- Stability : Unlike simpler sulfonyl chlorides, the heterocyclic ring system may reduce hydrolysis rates, improving shelf life under controlled conditions .

生物活性

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride (CAS Number: 443955-61-1) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, particularly its pharmacological effects and mechanisms of action, supported by relevant data and research findings.

- Molecular Formula : C10H10ClN2O2S

- Molecular Weight : 246.72 g/mol

- Structure : The compound features a benzothiazepine core with a sulfonyl chloride group, which is crucial for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives exhibit various biological activities including antidiabetic effects, enzyme inhibition, and potential neuropharmacological applications.

Antidiabetic Activity

A study highlighted the antidiabetic properties of related benzothiazepine compounds. The derivatives demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. The most potent derivative exhibited an IC50 value of 2.62 μM, substantially lower than the standard acarbose (IC50 = 37.38 μM) .

Table 1: Inhibitory Activity of Benzothiazepine Derivatives Against α-Glucosidase

| Compound | IC50 (μM) | Relative Activity |

|---|---|---|

| 2B | 2.62 | Highest |

| 6B | 3.63 | Moderate |

| 11B | 10.11 | Lowest |

| Acarbose | 37.38 | Standard |

Toxicity Studies

Acute toxicity assessments revealed that several derivatives of benzothiazepines were non-toxic at doses up to 2000 mg/kg in animal models. Behavioral studies indicated no adverse effects such as lethargy or convulsions at this dosage level .

The mechanism underlying the biological activity of 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives involves their interaction with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonyl chloride group enhances the compound's ability to interact with enzyme active sites.

- Receptor Binding : Some studies suggest that benzothiazepines may act as ligands for σ1 receptors in the central nervous system (CNS), which are implicated in various neurological disorders .

Case Studies

Recent research has focused on synthesizing novel derivatives of benzothiazepines to explore their biological activities further:

- Study on Antidiabetic Effects : Various analogs were tested for their efficacy in lowering blood glucose levels in diabetic animal models. Compound 2B significantly reduced blood glucose from 379 mg/dL to levels below normal after repeated administration .

- Neuropharmacological Potential : Compounds derived from benzothiazepines have shown promise in modulating CNS activity through σ1 receptor interactions. This suggests potential applications in treating conditions such as depression and anxiety .

常见问题

Q. What are the common synthetic routes for preparing 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride?

The synthesis typically involves chlorosulfonation of the benzothiazepine core. A multi-step approach may include:

- Step 1 : Formation of the benzothiazepine scaffold via cyclization reactions, using precursors like thiols or amines under reflux conditions.

- Step 2 : Sulfonation at the 7-position using chlorosulfonic acid or sulfur trioxide in dichloromethane at 0–5°C.

- Step 3 : Purification via column chromatography or recrystallization. Reaction progress is monitored using TLC or HPLC, with final characterization by H/C NMR and mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H NMR for proton environments (e.g., sulfonyl chloride group at δ 3.2–3.5 ppm) and C NMR for carbonyl (C=O) and sulfonyl carbons.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular ion confirmation.

- FT-IR Spectroscopy : To verify sulfonyl chloride (S=O stretches at 1360–1380 cm and 1150–1170 cm) .

Q. How should researchers handle safety risks associated with this compound?

The sulfonyl chloride group is highly reactive and corrosive. Key precautions:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Avoid contact with water to prevent hydrolysis. Store under inert gas (N/Ar) at 2–8°C.

- Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction yields be optimized during sulfonyl chloride introduction?

Variables to optimize:

- Temperature : Maintain sub-zero conditions (-10°C) to minimize side reactions.

- Solvent : Use anhydrous dichloromethane or chloroform to stabilize intermediates.

- Stoichiometry : Excess chlorosulfonic acid (1.5–2.0 equiv) improves conversion.

- Inert Atmosphere : Prevents moisture-induced degradation. Post-reaction, rapid quenching with ice-water and extraction with ethyl acetate enhances yield .

Q. What strategies address contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

- Standardized Assays : Use uniform protocols (e.g., fixed pH, temperature) for IC determination.

- Orthogonal Validation : Confirm activity via fluorescence polarization and surface plasmon resonance (SPR).

- Impurity Analysis : Check for residual solvents or byproducts (e.g., sulfonic acids) via HPLC-MS .

Q. How can computational methods predict reactivity of the sulfonyl chloride group?

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., local softness) to predict nucleophilic attack sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).

- Docking Studies : Map steric and electronic compatibility with target enzymes (e.g., proteases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。